molecular formula C14H16N4O2S B3018221 N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 339279-12-8

N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No.: B3018221
CAS No.: 339279-12-8
M. Wt: 304.37
InChI Key: MLVWWOQLFWNXDJ-UHFFFAOYSA-N
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Description

N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine is a synthetic organic compound with a complex structure It features an allyl group, a methylsulfonylmethyl group, and a pyridinyl group attached to a pyrimidinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl group can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Allyl halides and bases like sodium hydride or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonylmethyl group would yield sulfone derivatives, while reduction of the pyridinyl group would yield dihydropyridine derivatives.

Scientific Research Applications

N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine
  • N-allyl-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine

Uniqueness

N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(methylsulfonylmethyl)-N-prop-2-enyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-7-16-13-9-11(10-21(2,19)20)17-14(18-13)12-6-4-5-8-15-12/h3-6,8-9H,1,7,10H2,2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWWOQLFWNXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=N2)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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